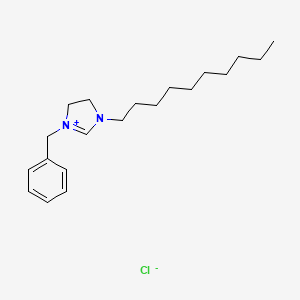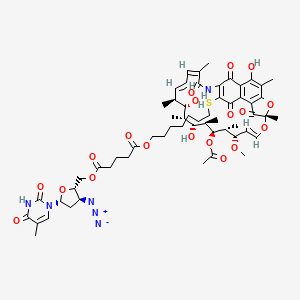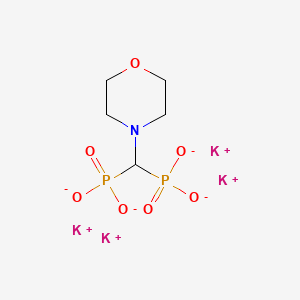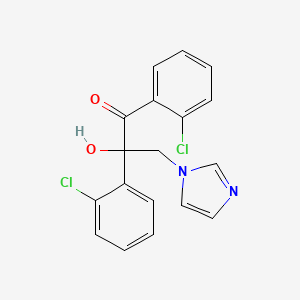
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to produce 2,4-dinitroaniline. This is followed by the diazotization of 2,4-dinitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N-phenylnaphthalen-1-amine under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
化学反应分析
Types of Reactions
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Coupling Reactions: As an azo compound, it can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Coupling: Other diazonium salts under basic conditions.
Major Products
Reduction: Formation of 4-((2,4-diaminophenyl)azo)-N-phenylnaphthalen-1-amine.
Substitution: Halogenated derivatives of the original compound.
Coupling: Formation of more complex azo compounds.
科学研究应用
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textile and printing industries.
作用机制
The compound exerts its effects primarily through its ability to participate in redox reactions. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the azo group can participate in electron transfer reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitroaniline: Used in the synthesis of dyes and pigments.
Azo dyes: A broad class of compounds used for coloring textiles and other materials.
Uniqueness
4-((2,4-Dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is unique due to its specific structure, which combines the properties of both 2,4-dinitrophenyl and azo compounds. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from scientific research to industrial processes.
属性
CAS 编号 |
79811-55-5 |
|---|---|
分子式 |
C22H15N5O4 |
分子量 |
413.4 g/mol |
IUPAC 名称 |
4-[(2,4-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H15N5O4/c28-26(29)16-10-11-21(22(14-16)27(30)31)25-24-20-13-12-19(17-8-4-5-9-18(17)20)23-15-6-2-1-3-7-15/h1-14,23H |
InChI 键 |
LDNMUBGKPCFSHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





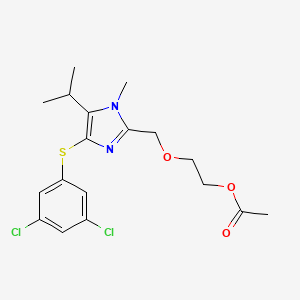

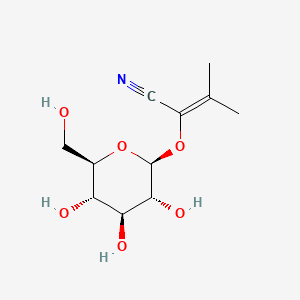
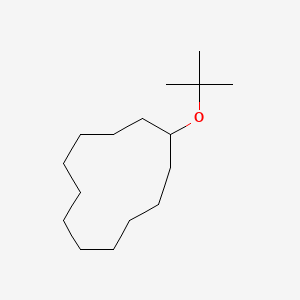


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
